molecular formula C20H30O3 B1200121 12(R)-Hepe

12(R)-Hepe

Cat. No. B1200121
M. Wt: 318.4 g/mol
InChI Key: MCRJLMXYVFDXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12(R)-Hepe is a natural product found in Murrayella periclados with data available.

Scientific Research Applications

Scientific Research Applications of 12(R)-Hepe

Mutation Breeding for Productive Yeast Strains

A novel application of high-energy-pulse-electron-beam (HEPE) technology was utilized in yeast breeding, specifically in Saccharomyces cerevisiae. This method led to significant biological effects on plasmid DNA and yeast plasma membrane. A thermo-tolerant and high-ethanol-yield yeast strain, YE2, was obtained post-HEPE radiation and temperature selection, showing an enhanced optimum temperature by 2°C and an improved ethanol yield by 25.5%. This indicates HEPE's potential in cellulose-derived ethanol production. DNA lesion analysis and plasma membrane damage assessments underlined the effectiveness of HEPE radiation in mutation breeding, opening doors for its application in industrial and pharmaceutical microbiology (Zhu et al., 2008).

Molecular and Cellular Damage Investigation in Saccharomyces cerevisiae

In another study, the high-energy pulse electron beam (HEPE) was employed to investigate its influence on yeast molecular and cellular damage. Different doses of HEPE radiation were applied to yeast cells, leading to heightened cell membrane permeability, significant DNA instability, elevated levels of chromosomal aberrations, and apoptosis. Intracellular reactive oxygen species (ROS) and caspase 3 activity were also measured, indicating HEPE-induced apoptosis. This study highlights the molecular and cellular effects of HEPE radiation, providing a deeper understanding of its impacts at a cellular level (Zhang et al., 2013).

Application in Drug-induced Cardiotoxicity Prediction

Human embryonic stem cell-derived cardiomyocytes were studied for their response to various drugs, including HEPE, to predict drug-induced cardiotoxicity. The research indicated a dose-dependent response in the cardiomyocytes, providing a scalable and reproducible system for cardiac safety pharmacology assays. This signifies HEPE's role in assessing the therapeutic mechanism of drugs and identifying potential adverse reactions, contributing significantly to the safety and development of new drugs (Braam et al., 2010).

Influence on Local pH and Surface Layer Formation

A study examined the influence of HEPES buffer on the local pH and formation of the surface layer during in vitro degradation tests of magnesium in DMEM. The research aimed at understanding the degradation mechanisms of magnesium with and without HEPES. It found that HEPES retains the local pH, leading to intense intergranular/interparticle corrosion of magnesium. The study provides insights into the effects of HEPES on the degradation behavior of magnesium, highlighting its potential in various industrial and medical applications (Dezfuli et al., 2014).

properties

IUPAC Name

12-hydroxyicosa-5,8,10,14,17-pentaenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRJLMXYVFDXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Hydroxyicosa-5,8,10,14,17-pentaenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12(R)-Hepe
Reactant of Route 2
12(R)-Hepe
Reactant of Route 3
12(R)-Hepe
Reactant of Route 4
12(R)-Hepe
Reactant of Route 5
12(R)-Hepe
Reactant of Route 6
12(R)-Hepe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.